molecular formula C13H20OS B12094376 5-(2-Ethylhexyl)thiophene-2-carbaldehyde

5-(2-Ethylhexyl)thiophene-2-carbaldehyde

Cat. No.: B12094376
M. Wt: 224.36 g/mol
InChI Key: LATRVZULALXVCR-UHFFFAOYSA-N
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Description

5-(2-Ethylhexyl)thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylhexyl group attached to the thiophene ring, along with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-ethylhexyl)thiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-(2-ethylhexyl)thiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylhexyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

    Oxidation: 5-(2-Ethylhexyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2-Ethylhexyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In medicinal chemistry, the aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethylhexyl)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexyl group, which can influence the compound’s solubility, electronic properties, and reactivity. This makes it particularly useful in applications requiring specific solubility and electronic characteristics .

Properties

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

5-(2-ethylhexyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H20OS/c1-3-5-6-11(4-2)9-12-7-8-13(10-14)15-12/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

LATRVZULALXVCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C=O

Origin of Product

United States

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